(S)-3-Methyl-1,4-oxazocan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Methyl-1,4-oxazocan-5-one is a chiral compound with a unique structure that includes an oxazocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-1,4-oxazocan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of amino alcohols and carboxylic acids, which undergo cyclization in the presence of dehydrating agents. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-1,4-oxazocan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazocane derivatives.
Scientific Research Applications
(S)-3-Methyl-1,4-oxazocan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-1,4-oxazocan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
®-3-Methyl-1,4-oxazocan-5-one: The enantiomer of (S)-3-Methyl-1,4-oxazocan-5-one with similar chemical properties but different biological activities.
3-Methyl-1,4-oxazocane: Lacks the chiral center, leading to different stereochemical properties.
1,4-Oxazocane: The parent compound without the methyl group, which affects its reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific biological activities and interactions. Its structure allows for selective binding to chiral receptors and enzymes, making it valuable in the development of chiral drugs and catalysts.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(3S)-3-methyl-1,4-oxazocan-5-one |
InChI |
InChI=1S/C7H13NO2/c1-6-5-10-4-2-3-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m0/s1 |
InChI Key |
YTMCVBNBBGWDRM-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1COCCCC(=O)N1 |
Canonical SMILES |
CC1COCCCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.